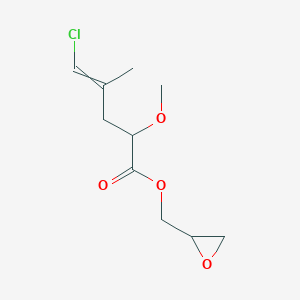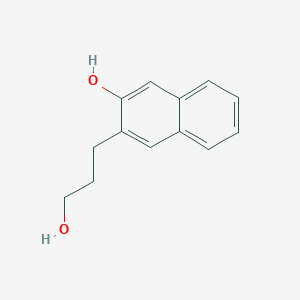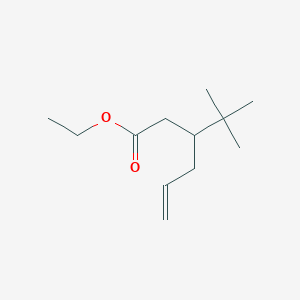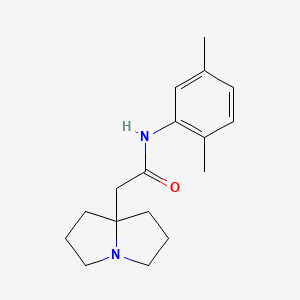
1,1'-(Bromomethylene)bis(4-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) is an organic compound characterized by the presence of a bromomethylene group bridging two 4-tert-butylbenzene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Bromomethylene)bis(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in reactions with n-butyllithium or tert-butyllithium.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like n-butyllithium and tert-butyllithium are commonly used for lithium-bromide exchange reactions at low temperatures (0°C).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with n-butyllithium can yield lithium derivatives, which can be further functionalized to produce a variety of compounds .
Aplicaciones Científicas De Investigación
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(Bromomethylene)bis(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced, forming a reactive intermediate that can undergo further transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-tert-butylbenzene: This compound is structurally similar but lacks the bromomethylene bridge.
Benzhydryl Bromide: Another related compound, which has a similar bromomethylene group but different substituents on the benzene rings.
Uniqueness
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) is unique due to its specific structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the bromomethylene bridge allows for unique substitution patterns and reactivity profiles, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
87655-66-1 |
|---|---|
Fórmula molecular |
C21H27Br |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-[bromo-(4-tert-butylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C21H27Br/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3 |
Clave InChI |
OEPMEJRZYJMVOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)


![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)

![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)

